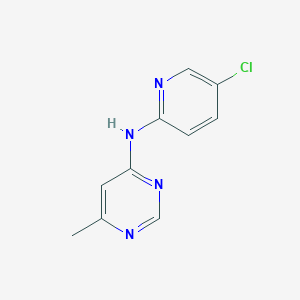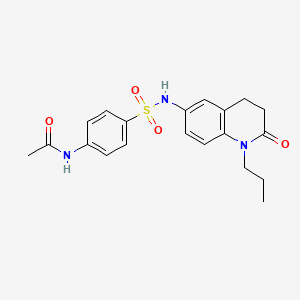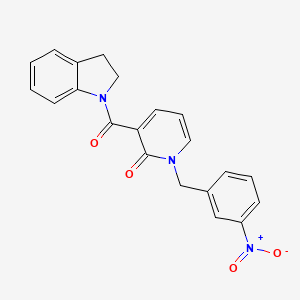![molecular formula C19H23F2N5O2S B2604993 5-((3,4-Difluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886912-85-2](/img/structure/B2604993.png)
5-((3,4-Difluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((3,4-Difluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H23F2N5O2S and its molecular weight is 423.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds related to the given chemical structure have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some to possess good or moderate activities against test microorganisms. This research highlights the potential of such compounds in the development of new antimicrobial agents [H. Bektaş et al., 2007].
Antifungal Compound: Solubility and Partitioning
The solubility and partitioning behaviors of novel antifungal compounds, including those within the 1,2,4-triazole class, have been investigated. A study by Volkova et al. (2020) on a potential antifungal compound elucidated its solubility in various solvents, thermodynamic parameters, and preference for lipophilic delivery pathways, suggesting its viability as an antifungal agent [T. Volkova, I. Levshin, G. Perlovich, 2020].
Anti-inflammatory and Analgesic Properties
The synthesis of derivatives within this chemical class and their screening for anti-inflammatory and analgesic activities have been reported. Tozkoparan et al. (2004) found that certain derivatives exhibited significant dose-dependent analgesic and anti-inflammatory activity without inducing gastric lesions, suggesting their potential in pain and inflammation management [B. Tozkoparan, N. Gökhan, E. Küpeli, E. Yeşilada, M. Ertan, 2004].
Antioxidant Activity
The antioxidant activity of triazolotriazine derivatives has been explored, indicating that certain structures exhibit moderate to high antioxidant properties. This suggests their potential use in oxidative stress-related conditions [Azhar Hajri, D. Alimi, K. Rtibi, H. Sebai, 2022].
Anticancer and Tubulin Inhibition
Novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for anticancer activity, demonstrating a unique mechanism of tubulin inhibition. This research opens pathways for developing new anticancer agents with mechanisms distinct from existing therapies [N. Zhang, S. Ayral-Kaloustian, Thai Nguyen, J. Afragola, Richard Hernandez, J. Lucas, J. Gibbons, C. Beyer, 2007].
properties
IUPAC Name |
5-[(3,4-difluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N5O2S/c1-2-15-22-19-26(23-15)18(28)17(29-19)16(12-3-4-13(20)14(21)11-12)25-7-5-24(6-8-25)9-10-27/h3-4,11,16,27-28H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFZMIUWTHKKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)CCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-isobutyl-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604912.png)
![ethyl 1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2604914.png)



![2-amino-3-(thiophene-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2604923.png)

![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-methylpiperidine-3-carboxamide](/img/structure/B2604925.png)



![2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2604932.png)
![(3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2604933.png)